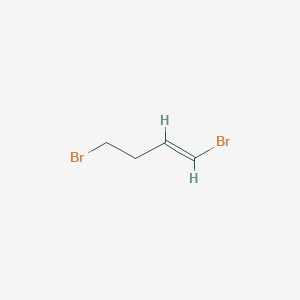

(1E)-1,4-dibromobut-1-ene

Description

Nomenclature and Isomeric Considerations in 1,4-Dibromobutene Research

The nomenclature of dibromobutenes precisely defines the location of the bromine atoms and the stereochemistry of the double bond. The number "1,4" indicates that the bromine atoms are attached to the first and fourth carbon atoms of the butene chain. The designation "but-1-ene" specifies that the double bond is between the first and second carbon atoms. The prefix "(1E)" refers to the stereochemistry at the double bond, where 'E' (from the German entgegen) signifies that the higher priority substituents on each carbon of the double bond are on opposite sides. In the case of (1E)-1,4-dibromobut-1-ene, the bromine on C1 and the ethyl bromide group on C2 are on opposite sides of the double bond.

It is crucial to distinguish this compound from its isomers, as their chemical reactivity and synthetic applications can differ significantly. Other common isomers include:

(1Z)-1,4-dibromobut-1-ene: The 'Z' (from the German zusammen) isomer, where the higher priority groups are on the same side of the double bond.

(E)-1,4-dibromobut-2-ene: In this isomer, the double bond is between the second and third carbon atoms, and the bromine-containing groups are on opposite sides. This isomer is also commonly referred to as trans-1,4-dibromo-2-butene. nist.govstenutz.eu

(Z)-1,4-dibromobut-2-ene: The cis-isomer corresponding to (E)-1,4-dibromobut-2-ene, with the bromine-containing groups on the same side of the double bond.

The specific stereochemistry of each isomer is a critical factor that can influence reaction outcomes, making precise nomenclature essential for reproducible research.

Table 1: Isomers of 1,4-Dibromobutene

| Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 132124-79-9 | C4H6Br2 | Double bond at C1-C2, E configuration. chemspider.comnih.gov |

| (1Z)-1,4-dibromobut-1-ene | Not readily available | C4H6Br2 | Double bond at C1-C2, Z configuration |

| (E)-1,4-dibromobut-2-ene | 821-06-7 | C4H6Br2 | Double bond at C2-C3, E (trans) configuration. nist.gova2bchem.com |

Historical Context of 1,4-Dibromobutene in Organic Synthesis

Historically, 1,4-dibromobutenes, particularly the more readily available (E)-1,4-dibromobut-2-ene, have been valuable reagents in organic synthesis. a2bchem.com Their bifunctional nature allows them to participate in a range of reactions, including nucleophilic substitutions, eliminations, and cycloadditions.

One of the early and significant applications of a 1,4-dibromobutene isomer was in the synthesis of various heterocyclic compounds. For instance, (E)-1,4-dibromobut-2-ene has been used to prepare diaminoalkenes through copper-mediated diamination reactions. lookchem.com It has also served as a precursor in the synthesis of more complex molecules, including natural products and their analogs. beilstein-journals.org

A notable historical synthesis is the preparation of buta-1,3-diene. While not a direct application of this compound, the reverse reaction, the bromination of buta-1,3-diene, is a common method to produce mixtures of 1,4-dibromobut-2-ene isomers. More recent electrochemical methods have explored the dicarboxylation of 1,3-butadiene, which proceeds through an in-situ generated 1,4-dibromobut-2-ene intermediate. jchemlett.com

Academic Significance and Research Focus on this compound and its Analogs

The academic significance of this compound and its analogs lies in their potential as building blocks for novel and complex molecules. Research has demonstrated their utility in various synthetic transformations.

This compound itself, while less common in the historical literature than its 2-butene (B3427860) isomer, is a subject of contemporary research interest. It is typically synthesized through the electrophilic addition of bromine to buta-1,3-diene, where reaction conditions can influence the isomeric distribution of the products.

Recent studies have highlighted the use of (E)-1,4-dibromobut-2-ene in the synthesis of biologically relevant molecules. For example, it has been employed in the synthesis of spermidine (B129725) analogues, which have been investigated for their effects on fungal plant pathogens. oup.com Furthermore, it has been used as a starting material in the total synthesis of natural products like membranacin. beilstein-journals.org In another study, a new tacrine-based cholinesterase inhibitor was synthesized through a reaction involving (E)-1,4-dibromobut-2-ene. mdpi.com

The reactivity of the bromine atoms and the double bond allows for the construction of diverse molecular scaffolds. For example, research has shown the formation of allenes from the reaction of 1,4-dibromo-(E)-but-2-ene with dialkyl ketones. rsc.org Analogs of this compound, such as those with adamantyl groups, have been used to synthesize a variety of heterocyclic compounds, including pyrrolines, furans, and thiophenes. researchgate.net

The development of new synthetic methodologies continues to expand the applications of these compounds. For instance, copper-catalyzed borylcupration reactions of skipped dienes, which can be prepared from (E)-1,4-dibromobut-2-ene, have been developed to create functionalized diene systems. acs.org Additionally, (E)-1,4-dibromobut-2-ene has been used in the synthesis of non-natural analogs of S-adenosyl-L-methionine, which are important cofactors in biological systems. google.com

Table 2: Selected Research Applications of 1,4-Dibromobutene Isomers

| Isomer | Research Application | Finding |

|---|---|---|

| (E)-1,4-dibromobut-2-ene | Synthesis of Spermidine Analogues | Used as a starting material to prepare unsaturated spermidine analogues for studying their effects on fungal growth. oup.com |

| (E)-1,4-dibromobut-2-ene | Total Synthesis of Membranacin | Served as a precursor in a multi-step synthesis of the natural product membranacin. beilstein-journals.org |

| (E)-1,4-dibromobut-2-ene | Synthesis of Cholinesterase Inhibitors | Reacted with 7-MEOTA to produce a novel cholinesterase inhibitor. mdpi.com |

| (E)-1,4-dibromobut-2-ene | Formation of Allenes | Reacted with dialkyl ketones and a base to form allenic ketones. rsc.org |

| (Z)-1,4-dibromobut-2-ene | Synthesis of Heterocycles | Adamantyl-containing derivatives used to synthesize various N-, S-, and O-containing heterocycles. researchgate.net |

| (E)-1,4-dibromobut-2-ene | Copper-Catalyzed Borylcupration | Used to prepare a skipped diene for subsequent borylcupration reactions to form functionalized 1,7-diene systems. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H6Br2 |

|---|---|

Molecular Weight |

213.90 g/mol |

IUPAC Name |

(E)-1,4-dibromobut-1-ene |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |

InChI Key |

LJVHJHLTRBXGMH-HNQUOIGGSA-N |

Isomeric SMILES |

C(CBr)/C=C/Br |

Canonical SMILES |

C(CBr)C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1e 1,4 Dibromobut 1 Ene Derivatives

Electrophilic Bromination Routes for Butene Derivatives

Electrophilic bromination, particularly of buta-1,3-diene, stands as a foundational method for producing dibromobutene (B8328900) isomers. This reaction proceeds via an electrophilic addition mechanism where the diene's π-electron system attacks the bromine molecule. libretexts.org This initial attack forms a resonance-stabilized allylic carbocation, which is key to the product distribution. masterorganicchemistry.com

The reaction of buta-1,3-diene with bromine typically yields two primary products: 3,4-dibromobut-1-ene, a result of 1,2-addition, and 1,4-dibromobut-2-ene, from 1,4-addition. masterorganicchemistry.com The ratio of these isomers is heavily influenced by the reaction conditions, a classic example of kinetic versus thermodynamic control.

The formation of the 1,2-adduct is faster and is favored under non-equilibrium conditions (kinetic control), while the 1,4-adduct is thermodynamically more stable and predominates when equilibrium is established. rsc.org The initial electrophilic attack of a bromine molecule on buta-1,3-diene forms an allylic carbocation intermediate that has positive charge density on both the C2 and C4 carbons. stackexchange.com The subsequent nucleophilic attack by the bromide ion can occur at either of these positions, leading to the different products.

Research has shown that at lower temperatures, the kinetically controlled product, 3,4-dibromobut-1-ene, is the major product. As the temperature increases or the reaction time is prolonged, the product mixture equilibrates to favor the more stable (E)-1,4-dibromobut-2-ene.

| Starting Material | Reagent | Temperature | Product(s) | Control Type |

| Buta-1,3-diene | Br₂ | Low Temp. | 3,4-dibromobut-1-ene (major) & 1,4-dibromobut-2-ene (minor) | Kinetic |

| Buta-1,3-diene | Br₂ | High Temp. | 1,4-dibromobut-2-ene (major) & 3,4-dibromobut-1-ene (minor) | Thermodynamic |

Another method to control the position of bromination is allylic bromination using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism. libretexts.org For an alkene like but-1-ene, allylic bromination can lead to a mixture of products, including 3-bromobut-1-ene and 1-bromobut-2-ene, due to the resonance stabilization of the intermediate allylic radical. chegg.comresearchgate.net This highlights the challenge in selectively forming a single isomer like (1E)-1,4-dibromobut-1-ene.

The electrophilic addition of bromine to buta-1,3-diene to form the 1,4-adduct shows a high degree of stereoselectivity, predominantly yielding the (E)-isomer (trans). masterorganicchemistry.com This stereoselectivity is explained by the mechanism involving a cyclic bromonium ion intermediate. acs.org

After the initial electrophilic attack, instead of a simple planar carbocation, a three-membered ring containing the bromine atom (a bromonium ion) is formed. acs.org The subsequent attack by the bromide ion occurs from the side opposite to the bulky bromonium ion ring (anti-addition). In the case of the 1,4-addition to buta-1,3-diene, this mechanistic pathway leads to the formation of the thermodynamically more stable (E)-1,4-dibromobut-2-ene. masterorganicchemistry.comumich.edu The (Z)-isomer (cis) is generally less favored due to steric hindrance. umich.edu

Conversion Reactions from Related Halogenated Alkenes

(E)-1,4-dibromobut-2-ene is a versatile precursor for synthesizing a variety of other compounds through conversion reactions, typically involving nucleophilic substitution. The bromine atoms serve as effective leaving groups, allowing for the introduction of different functional groups.

A notable example is the synthesis of (E)-1-azido-4-bromobut-2-ene. This conversion is achieved by reacting (E)-1,4-dibromobut-2-ene with sodium azide (B81097) in dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism where one of the bromine atoms is displaced by the azide nucleophile. rsc.org

Further research demonstrates the controlled conversion of (E)-1,4-dibromobut-2-ene using organometallic reagents. In a copper-catalyzed coupling reaction, it reacts to generate an α-selective substitution product, showcasing a different mode of reactivity where the reaction pathway is directed away from the double bond.

| Starting Material | Reagent(s) | Product | Reaction Type |

| (E)-1,4-dibromobut-2-ene | Sodium Azide (NaN₃), DMF | (E)-1-azido-4-bromobut-2-ene | Nucleophilic Substitution (Sₙ2) |

| (E)-1,4-dibromobut-2-ene | 1,1-diborylalkene, CuCl, PPh₃, K₃PO₄ | α-substituted 3,3-di(pinacol)borylalkenoate | Copper-catalyzed α-selective coupling |

These examples underscore the utility of dibromobutene isomers as building blocks in organic synthesis. google.comgoogle.com

Synthesis of Isotopically Labeled 1,4-Dibromobutene Analogs

Isotopically labeled compounds are invaluable tools in chemical research, particularly for elucidating reaction mechanisms and as internal standards in quantitative analysis. medchemexpress.com The synthesis of labeled 1,4-dibromobutene derivatives has been reported, with a focus on deuterium (B1214612) labeling.

(E)-1,4-Dibromobut-2-ene-d6 is a deuterium-labeled analog of (E)-1,4-dibromobut-2-ene. medchemexpress.comprinceton.edu Such compounds are synthesized to study the metabolic pathways of related molecules or to create "heavy" versions of drugs. Substitution with heavier isotopes like deuterium can lead to greater metabolic stability, which may result in an increased in-vivo half-life or reduced dosage requirements for pharmaceutical agents. medchemexpress.com The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, is the underlying principle for this enhanced stability.

Chemical Reactivity and Mechanistic Investigations of 1e 1,4 Dibromobut 1 Ene and Its Analogs

Nucleophilic Reactivity at Bromine-Substituted Carbons

The presence of two different C-Br bonds in (1E)-1,4-dibromobut-1-ene—one on an sp² hybridized carbon (vinylic) and one on an sp³ hybridized carbon (alkyl)—governs its nucleophilic reactivity. Vinylic halides are generally unreactive in classical SN2 reactions due to the high strength of the C(sp²)-Br bond and steric hindrance, while they are also resistant to SN1 reactions because of the instability of the resulting vinylic carbocation. kerala.gov.in Conversely, the primary alkyl halide at the C4 position is susceptible to standard SN2 displacement.

In stark contrast, the analog (E)-1,4-dibromobut-2-ene features two allylic bromides. Allylic halides are exceptionally reactive towards nucleophilic substitution via both SN1 and SN2 pathways due to the stabilization of the carbocation intermediate or the transition state by the adjacent π-system. kerala.gov.in

Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Alkoxides, Thiolates)

The differential reactivity is most evident in the synthesis of heterocyclic compounds, where the highly reactive allylic dihalide analog is predominantly used. (E)-1,4-Dibromobut-2-ene serves as a versatile four-carbon building block for constructing various ring systems through double substitution reactions with dinucleophiles. For instance, reactions with primary amines can lead to the formation of pyrrolidine (B122466) derivatives, while reactions with catechols (1,2-dihydroxybenzenes) or similar oxygen and sulfur nucleophiles can yield fused medium-ring heterocycles.

While specific studies on this compound are scarce, it is mechanistically predicted that nucleophilic attack would occur selectively at the C4 position under typical SN2 conditions, leaving the vinylic bromide at C1 intact. Stronger nucleophiles and harsher conditions would be required to induce substitution at the vinylic position, likely via alternative mechanisms such as addition-elimination or metal catalysis.

Table 1: Representative Nucleophilic Substitution Reactions using (E)-1,4-Dibromobut-2-ene

| Nucleophile Type | Example Nucleophile | Product Type | Ref. |

|---|---|---|---|

| Amine | Primary Amines | Pyrrolidines/Pyrroles | |

| Alkoxide | Catechols | Dihydrobenzodioxocines | |

| Thiolate | 1,2-Dithiophenols | Dihydrobenzodithiocines | |

| Carbon Nucleophile | Dialkyl Ketone Enolates | Substituted Allenes/Diketones | rsc.orgrsc.org |

Competitive β-Elimination Pathways

Elimination reactions, particularly β-elimination (or 1,2-elimination), are significant competitive pathways for alkyl halides, especially in the presence of strong, sterically hindered bases. learncbse.in For this compound, a strong base could abstract a proton from the C3 position, leading to the elimination of HBr across the C3-C4 bond to form 1-bromo-1,3-butadiene. The use of a bulky base, such as potassium tert-butoxide, would favor this elimination pathway over substitution at the C4 position.

A fascinating competitive pathway has been documented for the analog, (E)-1,4-dibromobut-2-ene. When treated with dialkyl ketones and a strong base like sodium hydride, the reaction yields allenic ketones as the major products instead of the expected cyclopropane (B1198618) derivatives. rsc.orgrsc.org This transformation is proposed to proceed through an initial SN2 reaction to form an intermediate which then undergoes a base-induced elimination of the second bromide to form the allene (B1206475) structure. rsc.org This represents a tandem substitution-elimination sequence.

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the vinylic bromine atom. This electronic nature influences its susceptibility to electrophilic attack and its utility in cycloaddition reactions.

Electrophilic Addition Reactions

Alkenes typically undergo electrophilic addition, where an electrophile adds across the double bond. In the case of this compound, the addition of an electrophile like Br₂ would proceed via a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by Br⁻ on the intermediate is influenced by both electronic and steric factors imparted by the substituents. The electron-withdrawing vinylic bromide at C1 would destabilize any adjacent positive charge, likely directing the incoming nucleophile to the C2 position. This would result in the formation of 1,1,2,4-tetrabromobutane.

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Cycloaddition reactions are powerful methods for ring formation. The double bond in this compound can participate as the 2π-electron component (the dienophile) in [4+2] cycloadditions, commonly known as the Diels-Alder reaction. wikipedia.org The electron-deficient nature of the alkene, conferred by the vinylic bromine, makes it a suitable dienophile for reactions with electron-rich dienes. libretexts.org

While the prompt mentions [2+2+2] cycloadditions, which typically involve three alkyne or alkene components and are often metal-catalyzed, the most common cycloaddition for a simple alkene is the [4+2] Diels-Alder reaction. Other possibilities include [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocycles, and photochemical [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. chemistrytalk.orgwikipedia.orgopenstax.orgstudy.com

Metal-Catalyzed Transformations Involving 1,4-Dibromobutene Derivatives

Transition metal catalysis provides a powerful platform for activating the C-Br bonds in 1,4-dibromobutene derivatives, enabling cross-coupling reactions that are otherwise difficult to achieve. youtube.com The reactivity is highly dependent on the type of C-Br bond (vinylic, alkyl, or allylic) and the metal catalyst used.

The vinylic bromide of this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with organoborons), Heck (with alkenes), and Sonogashira (with terminal alkynes). These reactions proceed via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C(sp²)-Br bond. youtube.com The alkyl bromide at C4 would be less reactive under these specific conditions, allowing for selective functionalization at the C1 position.

Conversely, the highly reactive allylic C-Br bonds of (E)-1,4-dibromobut-2-ene make it a common substrate in a variety of metal-catalyzed transformations. Palladium-catalyzed reactions, for example, readily form π-allyl-palladium intermediates that can be attacked by a wide range of nucleophiles. nih.gov This strategy is widely employed in organic synthesis for the construction of complex molecules.

Table 2: Predicted and Observed Metal-Catalyzed Reactivity

| Substrate | C-Br Bond Type | Metal Catalyst | Reaction Type | Predicted/Observed Outcome |

|---|---|---|---|---|

| This compound | Vinylic (C1) | Palladium(0) | Suzuki, Heck, Sonogashira | Selective cross-coupling at C1 (Predicted) |

| This compound | Alkyl (C4) | Various | Kumada, Negishi | Cross-coupling at C4 (Predicted) |

| (E)-1,4-Dibromobut-2-ene | Allylic (C1, C4) | Palladium(0) | Allylic Alkylation | Double substitution via π-allyl intermediate (Observed) |

| (E)-1,4-Dibromobut-2-ene | Allylic (C1, C4) | Copper(I) | Allylic Alkylation | Substitution reactions (Observed) |

Copper-Catalyzed Allylic Alkylation Reactions and Regioselectivity

Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the case of substrates like this compound, the presence of an allylic bromide moiety makes it a prime candidate for copper-catalyzed allylic alkylation. These reactions, typically employing organocuprates or Grignard reagents in the presence of a copper catalyst, are known for their high efficiency and functional group tolerance. rsc.orgsiue.edu A key aspect of these reactions is regioselectivity, as the nucleophile can attack at either the α-position (SN2 pathway) or the γ-position (SN2' pathway) of the allylic system.

Research on unbiased internal allylic electrophiles has shown that the choice of copper catalyst and reaction conditions can dictate the regiochemical outcome. rsc.org For instance, different copper salts can lead to the preferential formation of either SN2 or SN2' products. rsc.org The nature of the nucleophile also plays a crucial role; hard nucleophiles like those derived from 1,1-diborylalkanes have been successfully employed in copper-catalyzed asymmetric allylic alkylations, achieving high levels of regio-, diastereo-, and enantioselectivity. acs.orgnih.gov The regioselectivity in these transformations can often be controlled by the subtle electronic and steric properties of the ligands attached to the copper center. organic-chemistry.org In the context of this compound, the reaction would be expected to occur selectively at the more reactive allylic C-Br bond, leaving the vinylic bromide intact for subsequent transformations. The competition between SN2 and SN2' pathways would determine whether the incoming nucleophile attaches at C4 or C2, respectively.

| Catalyst System | Nucleophile | Typical Regioselectivity | Key Features |

| CuCN / LiCl | Grignard Reagents | Often favors SN2' | Heterocuprate-mediated pathway |

| Cu(OTf)₂ | Grignard Reagents | Can be tuned to favor SN2 | Homocuprate-mediated pathway |

| CuBr / Chiral Ligand | 1,1-Diborylalkanes | High γ-selectivity (SN2') | Enables asymmetric synthesis |

Palladium-Mediated Coupling Reactions

Palladium catalysis is central to modern organic synthesis, with reactions like the Suzuki-Miyaura and Heck couplings being fundamental for the formation of carbon-carbon bonds. researchgate.netoup.com These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki) or an alkene (Heck). researchgate.netoup.com For this compound, the vinylic bromide is the primary site of reactivity in these transformations, as palladium catalysts readily undergo oxidative addition into sp² C-X bonds over sp³ C-X bonds. nih.gov

The general mechanism for these couplings involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination. nih.govresearchgate.net

Oxidative Addition : The active Pd(0) catalyst inserts into the vinylic C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation : In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center, displacing the bromide ligand.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst. researchgate.net

In a Heck reaction, the oxidative addition is followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the coupled product. nih.govacs.org The high chemoselectivity for the vinylic position allows the allylic bromide to be preserved for further synthetic manipulations. This orthogonality makes this compound a useful building block for the sequential synthesis of complex molecules.

Investigations into Other Transition Metal Catalyses

Beyond copper and palladium, other transition metals have been investigated for their ability to catalyze reactions involving dihaloalkenes and related substrates.

Nickel: Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful alternative to traditional methods, enabling the direct coupling of two different electrophiles. siue.edu These reactions, often proceeding through Ni(I) intermediates and radical pathways, could potentially be applied to the selective coupling of this compound. nih.gov

Rhodium: Rhodium complexes are well-known for catalyzing allylic substitution reactions. researchgate.net In the case of this compound, a rhodium catalyst would be expected to activate the allylic C-Br bond, allowing for substitution with a variety of nucleophiles, often with high regio- and enantioselectivity depending on the chiral ligand used. organic-chemistry.org

Iron: Iron catalysts, being abundant and low-cost, are attractive for sustainable chemistry. Iron-catalyzed reactions such as the 1,4-hydroboration of 1,3-dienes have been developed, demonstrating iron's ability to mediate transformations on unsaturated systems. researchgate.netnih.govutexas.edu While direct cross-coupling with this compound is less common, iron's unique reactivity, often involving radical intermediates, presents opportunities for novel transformations. researchgate.netudel.edu

Cobalt: Cobalt catalysts have been employed in Heck-type reactions and reductive couplings of alkyl halides with alkenes. researchgate.net These reactions often proceed via radical mechanisms, offering a different reactivity profile compared to palladium. nih.gov A cobalt-catalyzed process could potentially functionalize the allylic position of this compound through a radical-mediated pathway.

| Metal Catalyst | Typical Reaction Type | Probable Site of Reactivity on this compound | Mechanistic Features |

| Nickel | Cross-Electrophile Coupling | Vinylic and/or Allylic C-Br | Often involves Ni(I) species and radical intermediates nih.gov |

| Rhodium | Allylic Substitution | Allylic C-Br | Forms π-allyl-rhodium intermediates researchgate.net |

| Iron | Hydrofunctionalization / C-H Activation | Alkene / Allylic C-H | Can involve radical pathways researchgate.netudel.edu |

| Cobalt | Reductive Coupling / Heck-Type | Allylic C-Br | Can proceed via radical mechanisms researchgate.net |

Base-Mediated Transformations

Formation of Allenic Systems from 1,4-Dibromobutene Derivatives

A characteristic reaction of 1,4-dihalobut-2-ene derivatives is their conversion to allenes under basic conditions. Research has shown that the reaction of 1,4-dibromo-(E)-but-2-ene with dialkyl ketones and a strong base like sodium hydride yields allenic ketones as the major products. rsc.orgresearchgate.net This transformation likely proceeds through an initial alkylation of the ketone enolate at one of the allylic positions, followed by a base-induced 1,4-elimination of the second bromide and a proton to form the allene structure. While this specific study used the 2-ene isomer, a similar pathway can be envisioned for this compound. Treatment with a strong, non-nucleophilic base could induce an elimination reaction to furnish bromoallene or other unsaturated intermediates.

Carbanion and Carbenoid Intermediates in Base-Induced Reactions

Base-induced reactions of haloalkenes can proceed through various reactive intermediates, including carbanions and carbenoids. The specific intermediate formed depends on the substrate structure and the nature of the base.

Carbanion Intermediates: The presence of electron-withdrawing groups can stabilize a negative charge on a carbon atom, facilitating the formation of a carbanion upon deprotonation. siue.edu In the case of this compound, a strong base could potentially deprotonate the molecule, although the acidity of the vinylic and allylic protons is relatively low. If formed, such a carbanion could undergo intramolecular cyclization to form cyclopropene (B1174273) or cyclobutene (B1205218) derivatives.

Carbenoid Intermediates: Treatment of vinyl halides with a strong base can lead to α-elimination (loss of a proton and a halide from the same carbon), generating a vinylidene carbene or a related carbenoid species. For this compound, this would involve deprotonation at C1 followed by loss of the bromide from the same carbon. These highly reactive intermediates can undergo various subsequent reactions, including intramolecular C-H insertion to form cyclic products. Palladium-catalyzed reactions involving the insertion of carbenes into vinyl halides have also been explored, showcasing the synthetic potential of these intermediates. acs.org

Electrochemical Reductions and Oxidations

Electrochemical methods offer an alternative, reagent-free approach to induce chemical transformations.

Electrochemical Reduction: The electrochemical reduction of allylic halides has been studied using techniques like cyclic voltammetry. acs.orgresearchgate.net These studies indicate that the reduction is typically a two-electron process that cleaves the carbon-halogen bond to form an allyl anion intermediate. acs.orgresearchgate.net This highly reactive carbanion can then react with the starting material in a nucleophilic substitution to form dimers (e.g., 1,5-hexadiene (B165246) derivatives). oup.com For this compound, one would expect the more easily reducible allylic bromide to be cleaved first. The resulting vinylic bromo allyl anion could then undergo dimerization or other subsequent reactions. The reduction potential for the vinylic bromide would be significantly more negative. Nickel-catalyzed electrocarboxylation of allylic halides with CO₂ has also been developed, demonstrating the synthetic utility of electrochemically generated allylic nucleophiles. rsc.org

Electrochemical Oxidation: The electrochemical oxidation of haloalkanes typically involves the loss of a non-bonding electron from the halogen atom, followed by cleavage of the C-X bond to produce a carbocation and a halogen atom. researchgate.net For alkenes, oxidation involves the removal of a π-electron to form a radical cation. researchgate.net The electrochemical oxidation of this compound would be complex, with potential oxidation occurring at the C=C double bond or at one of the bromine atoms. The resulting reactive intermediates (carbocations or radical cations) would be quenched by the solvent or supporting electrolyte, leading to a variety of oxygenated or functionalized products. nih.govorganic-chemistry.org

Double Carboxylation via Electrochemical Pathways

The direct double carboxylation of this compound via electrochemical methods has not been extensively reported. However, the principles of electrochemical carboxylation of organic halides, particularly allylic and vinylic halides, provide a framework for predicting its potential behavior. Electrochemical carboxylation is a promising green chemistry approach that utilizes carbon dioxide (CO2), an abundant and non-toxic C1 synthon, to synthesize carboxylic acids.

General research in this field has demonstrated the viability of nickel-catalyzed electrochemical carboxylation of various organic halides. For instance, a nickel-catalyzed carboxylation of aryl and vinyl chlorides has been achieved at room temperature under 1 atm of CO2, using manganese powder as a reducing agent. organic-chemistry.orgacs.org This method has been shown to be effective for a range of substrates, including vinyl chlorides, to produce α,β-unsaturated carboxylic acids. organic-chemistry.org

More specifically, the nickel-catalyzed regioselective electrocarboxylation of allylic halides with CO2 has been developed to produce β,γ-unsaturated carboxylic acids in moderate to good yields. rsc.org This process highlights the reactivity of the allylic halide portion of a molecule like this compound.

A proposed general mechanism for the nickel-catalyzed electrochemical carboxylation of a C-X bond involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the organic halide to form an organonickel(II) intermediate. Subsequent reduction and reaction with CO2 lead to the carboxylated product.

While these studies focus on monocarboxylation, the concept of dicarboxylation has been demonstrated for other unsaturated systems. For example, the electroreductive dicarboxylation of unactivated skipped dienes with CO2 has been reported to yield dicarboxylic acids. nih.gov This suggests that, under specific conditions, a dihalide such as this compound could potentially undergo a two-step carboxylation, first at the more reactive allylic C-Br bond, followed by carboxylation of the vinylic C-Br bond. A switchable carboxylation of aryl C-F bonds, reacting with one or two molecules of CO2 controlled by an additive like LiCl, has also been reported, hinting at the possibility of controlling the extent of carboxylation. researchgate.net

Table 1: Examples of Nickel-Catalyzed Carboxylation of Unsaturated Halides (Note: These are analogous reactions, not of this compound itself)

| Substrate | Catalyst/Conditions | Product Type | Yield | Reference |

| Aryl Chlorides | NiCl2(dppe)/Mn/DMF, RT, 1 atm CO2 | Aromatic Carboxylic Acids | Good to High | organic-chemistry.orgacs.org |

| Vinyl Chlorides | NiCl2(dppe)/Mn/DMF, RT, 1 atm CO2 | α,β-Unsaturated Carboxylic Acids | Good | organic-chemistry.org |

| Allylic Halides | NiBr2(bpy)/DMF, Mg anode, RT, 1 atm CO2 | β,γ-Unsaturated Carboxylic Acids | Moderate to Good | rsc.org |

Reductive Debromination Processes

Reductive debromination is a fundamental transformation in organic synthesis. For a molecule like this compound, this could involve the removal of one or both bromine atoms, potentially leading to different products depending on the reaction conditions and the reducing agent employed.

Research on the reductive debromination of vicinal dibromides (1,2-dibromides) to form alkenes is well-established. nih.gov Various reagents, from traditional metals like zinc to more modern methods, have been employed. nih.gov While this compound is not a vicinal dibromide, the principles of C-Br bond cleavage are relevant.

The reductive debromination of vicinal dibromides containing α-bromocarbonyl or α-bromoaromatic moieties has been achieved using o- and m-anisidines, yielding alkenes with high trans-stereospecificity. nih.gov This suggests that the electronic environment of the C-Br bond significantly influences its reactivity. In this compound, the allylic and vinylic bromides have different electronic properties and would likely exhibit different reactivities towards reducing agents.

The allylic bromide is generally more susceptible to both nucleophilic substitution and reduction due to the stability of the resulting allylic radical or carbocation intermediate. Therefore, a mild reducing agent might selectively cleave the allylic C-Br bond. Stronger reducing conditions would likely lead to the removal of both bromine atoms.

Table 2: Reagents for Reductive Debromination of vic-Dibromides (Note: These are examples for a different class of dibromides)

| Reagent | Substrate Type | Key Feature | Reference |

| o- and m-Anisidine | α-bromocarbonyl or α-bromoaromatic vic-dibromides | trans-stereospecific | nih.gov |

| Zinc (Zn) | General vic-dibromides | Traditional reducing agent | nih.gov |

| Sodium (Na) in liquid ammonia | General vic-dibromides | Strong reducing conditions | nih.gov |

| Samarium(II) iodide (SmI2) | General vic-dibromides | Single-electron transfer reagent | nih.gov |

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, with two reactive bromine atoms and a double bond, makes it a potential precursor for various intramolecular rearrangements and cyclization reactions to form cyclic compounds. The formation of five-membered rings is a plausible outcome.

For instance, the condensation of sulfone-activated methylene (B1212753) compounds with cis-1,4-dichloro-2-butene (B23561) has been investigated for the synthesis of cyclopentenes. Although a different isomer and halogen, this demonstrates the utility of the 1,4-dihalobut-2-ene scaffold in forming five-membered rings.

Furthermore, rhodium-catalyzed intramolecular (4+1) cyclization reactions between cyclobutanones and allenes have been developed to create bridged bicyclic systems. nih.gov While the substrate is different, this illustrates a modern approach to constructing complex cyclic molecules through catalytic intramolecular coupling.

Given the potential for the formation of an organometallic intermediate at one of the C-Br positions, a subsequent intramolecular reaction with the other C-Br bond or the double bond could lead to cyclization. For example, the formation of a Grignard reagent at the allylic position, followed by an intramolecular nucleophilic attack on the vinylic carbon bearing the other bromine, could potentially form a cyclobutene derivative, although this would be a strained system. Alternatively, radical-mediated cyclizations are also a possibility under appropriate conditions.

The analogous compound, 1,4-dichloro-2-butene, is a known precursor to various heterocycles, further highlighting the potential of this structural motif in cyclization reactions. wikipedia.org

Applications of 1e 1,4 Dibromobut 1 Ene and Its Analogs in Advanced Organic Synthesis

As a Building Block for the Construction of Complex Organic Molecules

The 1,4-dibromobutene scaffold is a versatile four-carbon building block in organic synthesis, valued for its two reactive bromine atoms that can be substituted or used to construct larger molecular frameworks.

The reactivity of 1,4-dibromobutene analogs allows for the introduction of various functional groups. For instance, (E)-1,4-dibromobut-2-ene is utilized as a reagent in copper-mediated diamination reactions to prepare diaminoalkenes. This bifunctionality is key to creating molecules with multiple, strategically placed reactive sites for further elaboration.

While direct applications of (1E)-1,4-dibromobut-1-ene in natural product synthesis are not well-documented, its isomer (E)-1,4-dibromobut-2-ene serves as a key intermediate. For example, it is a precursor in the synthesis of Aliskiren (Rasilez), a medication used for treating high blood pressure. This highlights the importance of the C4-dibromo framework in constructing complex pharmaceutical compounds.

Precursors for Heterocyclic Compound Synthesis

The dihaloalkene structure is an excellent precursor for forming a wide variety of heterocyclic rings through reactions with different heteroatom nucleophiles. Research based on a related compound, 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane, demonstrates the potential of this scaffold to construct diverse heterocyclic systems. osi.lv

The reaction of 1,4-dicarbonyl compounds, which can be derived from 1,4-dibromobutenes, with primary amines is a classic method known as the Paal-Knorr pyrrole (B145914) synthesis. researchgate.netnih.gov This reaction is a fundamental approach to creating substituted pyrroles, which are core structures in many biologically active molecules and materials. researchgate.netnih.gov Adamantyl-containing derivatives of 1,4-dibromobutene have been shown to produce pyrrolines, pyrroles, and pyridazinium salts, illustrating the utility of this building block for accessing various nitrogen-containing rings. osi.lv

Table 1: Synthesis of N-Heterocycles from 1,4-Dicarbonyl Precursors This table illustrates the general Paal-Knorr synthesis, a common route for which 1,4-dibromobutene analogs can serve as precursors to the required 1,4-dicarbonyl starting material.

| Starting Material | Reagent | Product | Method |

|---|---|---|---|

| 1,4-Dicarbonyl Compound | Primary Amine | N-Substituted Pyrrole | Paal-Knorr Synthesis researchgate.netnih.gov |

Thiophenes can be synthesized through the Paal-Knorr thiophene (B33073) synthesis, which involves reacting a 1,4-dicarbonyl compound with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide. This method provides a direct route to the thiophene ring system. The versatility of the 1,4-dibromobutene framework is further demonstrated by its adamantane-substituted analog, which has been successfully used to synthesize thiophenes. osi.lv

Table 2: Synthesis of S-Heterocycles from 1,4-Dicarbonyl Precursors This table illustrates the general Paal-Knorr thiophene synthesis, a common route for which 1,4-dibromobutene analogs can serve as precursors to the required 1,4-dicarbonyl starting material.

| Starting Material | Reagent | Product | Method |

|---|

In a similar fashion to pyrroles and thiophenes, furans can be synthesized from 1,4-dicarbonyl compounds via the Paal-Knorr furan (B31954) synthesis, which typically involves dehydration of the diketone. organic-chemistry.org Furthermore, research on adamantyl-containing 1,4-dibromobutene has shown its utility in creating more complex oxygen-containing heterocycles, including furans and dioxocine systems. osi.lv

Table 3: Synthesis of O-Heterocycles from 1,4-Dicarbonyl Precursors This table illustrates the general Paal-Knorr furan synthesis, a common route for which 1,4-dibromobutene analogs can serve as precursors to the required 1,4-dicarbonyl starting material.

| Starting Material | Reagent | Product | Method |

|---|

Utilization in Polymer Chemistry Research

The bifunctional nature of this compound, possessing both a reactive double bond and two terminal bromine atoms, positions it as a valuable component in polymer synthesis. These functionalities allow for its incorporation into polymer chains through various polymerization techniques and subsequent modification or cross-linking.

While specific studies detailing the use of this compound as a primary monomer are limited, its structure suggests potential for the synthesis of specialty polymers with unique properties. The presence of the vinyl bromide group allows for its participation in radical polymerization, while the second bromine atom offers a site for post-polymerization modification. This could lead to the development of polymers with tailored functionalities, such as flame retardancy, due to the bromine content, or polymers that can be further derivatized to introduce other chemical groups.

For instance, copolymerization of this compound with other vinyl monomers could introduce bromine atoms along the polymer backbone. These bromine atoms can then serve as handles for grafting other polymer chains or for introducing specific functionalities through nucleophilic substitution reactions. This approach would enable the creation of complex polymer architectures, including graft copolymers and functionalized materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Radical Copolymerization | Comonomer | Flame retardancy, sites for post-polymerization modification |

| Ring-Opening Metathesis Polymerization (ROMP) | Potential for ring formation prior to polymerization | Introduction of specific functionalities into the polymer backbone |

| Polycondensation | Dihaloalkane monomer | Formation of polyesters, polyamides, or polyethers with unsaturation |

The two bromine atoms in this compound make it a candidate for use as a cross-linking agent to create robust polymer networks. In this role, it can react with functional groups on pre-existing polymer chains to form covalent bonds, thereby connecting the chains and forming a three-dimensional network. This process enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material.

The reactivity of the bromine atoms allows for various cross-linking chemistries. For example, they can undergo nucleophilic substitution reactions with polymers containing nucleophilic groups such as amines, hydroxyls, or thiols. The presence of the double bond can also be exploited in dual-curing systems, where an initial polymerization is followed by a secondary cross-linking step involving the double bond, for example, through radical-mediated processes or Diels-Alder reactions.

Development of Chiral Catalysts and Auxiliaries

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. The rigid butene backbone of dibromobutene (B8328900) isomers provides a scaffold for the construction of novel chiral ligands and phase-transfer catalysts.

Research has demonstrated the successful synthesis of novel chiral phase-transfer catalysts using the related isomer, (E)-1,4-dibromobut-2-ene, in conjunction with Cinchona alkaloids. This approach involves the reaction of the dibromo compound with the alkaloid to form a quaternary ammonium (B1175870) salt, which acts as the chiral catalyst. These catalysts have been effectively employed in asymmetric alkylation reactions.

Given the structural similarities, it is highly probable that this compound could be utilized in a similar fashion to generate a new class of chiral phase-transfer catalysts. The variation in the position of the double bond could influence the conformational rigidity and steric environment of the resulting catalyst, potentially leading to different levels of enantioselectivity in asymmetric reactions.

Table 2: Representative Asymmetric Reaction Catalyzed by a Cinchona Alkaloid-Derived Phase Transfer Catalyst

| Catalyst Precursor | Chiral Auxiliary | Reaction Type | Product Enantiomeric Excess (ee) |

| (E)-1,4-Dibromobut-2-ene | Cinchonidine | Asymmetric benzylation | Up to 70% |

Data is based on studies with the (1E)-1,4-dibromobut-2-ene isomer and is presented to illustrate the potential of the butene scaffold.

Intermediate in the Synthesis of Functional Organic Materials

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of functional organic materials. The two bromine atoms can be selectively substituted to introduce different functional groups, while the double bond can participate in various addition and cycloaddition reactions.

This dual reactivity allows for the construction of complex molecules with tailored properties for applications in areas such as electronics, photonics, and sensor technology. For example, this compound could be used as a starting material for the synthesis of conjugated molecules with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to introduce different substituents at the 1- and 4-positions allows for fine-tuning of the electronic and optical properties of the final material.

Furthermore, the double bond can be utilized in click chemistry reactions, such as the thiol-ene reaction, to attach the molecule to surfaces or to other molecular building blocks in a highly efficient and specific manner. This opens up possibilities for the creation of self-assembled monolayers and other ordered molecular architectures.

Spectroscopic and Advanced Analytical Characterization in 1e 1,4 Dibromobut 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For (1E)-1,4-dibromobut-1-ene, ¹H and ¹³C NMR spectroscopy would provide crucial information.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the vinyl and aliphatic protons. The coupling constants between the vinyl protons would be indicative of the (E)-stereochemistry (typically in the range of 11-18 Hz for trans-alkenes). The chemical shifts of the protons adjacent to the bromine atoms would be significantly downfield due to the electronegativity of bromine.

Despite the theoretical expectations, a thorough search of scientific databases has not yielded any published experimental ¹H or ¹³C NMR data for this compound.

Table 1: Expected ¹H NMR Data for this compound (Hypothetical)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 (CHBr) | 6.0 - 6.5 | Doublet of triplets | J(H1-H2) ≈ 15, J(H1-H3) ≈ 1-2 |

| H-2 (CH=) | 5.8 - 6.3 | Doublet of triplets | J(H2-H1) ≈ 15, J(H2-H3) ≈ 7 |

| H-3 (-CH₂-) | 2.8 - 3.2 | Quartet | J(H3-H2) ≈ 7, J(H3-H4) ≈ 7 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and the C-Br bonds. The C=C stretching vibration for a trans-disubstituted alkene typically appears in the region of 1665-1675 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups would be observed above and below 3000 cm⁻¹, respectively. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

However, no experimentally obtained IR spectrum or a list of characteristic absorption frequencies for this compound is currently available in the public domain.

Table 2: Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (vinyl) | 3010 - 3040 | Medium |

| C-H stretch (alkyl) | 2850 - 2960 | Medium |

| C=C stretch (alkene) | 1665 - 1675 | Medium |

| C-H bend (trans-alkene) | 960 - 970 | Strong |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₄H₆Br₂), the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in three main peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

While the theoretical molecular weight is known, specific experimental mass spectrometry data, including the fragmentation pattern which would help in confirming the structure, is not documented in available scientific literature.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for separating it from its isomers (e.g., (Z)-1,4-dibromobut-1-ene or 1,4-dibromobut-2-ene). The choice of the chromatographic method and conditions (e.g., column, mobile phase/carrier gas, temperature program) would depend on the volatility and polarity of the compound.

No specific GC or HPLC methods for the analysis or purification of this compound have been reported.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results.

Theoretical and Computational Studies on 1e 1,4 Dibromobut 1 Ene Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1E)-1,4-dibromobut-1-ene, these calculations would provide a detailed picture of its electronic structure and the nature of its chemical bonds.

Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield information about the distribution of electron density, revealing the polarity of the carbon-bromine and carbon-carbon bonds. crunchchemistry.co.uk The carbon-halogen bond is a key feature, and its strength and polarity are crucial in determining the reactivity of haloalkanes and haloalkenes. crunchchemistry.co.uksavemyexams.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would offer insights into the molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile. For instance, the location of the LUMO can suggest the site of a likely nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound (Note: This table is illustrative of the type of data that would be generated from quantum chemical calculations and is not based on actual published research for this specific compound.)

| Property | Calculated Value | Method/Basis Set |

| C=C Bond Length | Value in Å | DFT/B3LYP/6-31G(d) |

| C-Br Bond Length (C1) | Value in Å | DFT/B3LYP/6-31G(d) |

| C-Br Bond Length (C4) | Value in Å | DFT/B3LYP/6-31G(d) |

| HOMO Energy | Value in eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | Value in eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | Value in Debye | DFT/B3LYP/6-31G(d) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely mechanism. nih.gov This involves locating the transition state—the highest energy point along the reaction coordinate—which is a fleeting and experimentally difficult-to-observe species. mit.edu

For this compound, this could involve modeling reactions such as nucleophilic substitution or elimination. perlego.comstudymind.co.uk For example, in a reaction with a nucleophile, computational models could determine whether the reaction proceeds via an S\N2, S\N2', or other mechanism by calculating the activation energies for each pathway. The pathway with the lowest activation energy is generally the most favorable. wuxiapptec.com

These models provide detailed geometric information about the transition states, which is crucial for understanding how the reaction occurs and what factors influence its rate. youtube.com

Predictive Studies on Regioselectivity and Stereoselectivity

Many reactions involving molecules with multiple reactive sites, like this compound, can lead to different products (isomers). Predictive studies using computational methods can determine the regioselectivity and stereoselectivity of these reactions. wikipedia.org

Regioselectivity, the preference for reaction at one site over another, can be predicted by comparing the activation energies of the transition states leading to the different regioisomers. wuxiapptec.com For example, in an addition reaction to the double bond, computational models could predict whether a reagent would add to the first or second carbon atom of the double bond.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. This is particularly relevant for reactions that create new chiral centers. While specific predictive studies on the regioselectivity and stereoselectivity of this compound are not available, the general methodologies are well-established in computational chemistry. nih.govmdpi.com

Molecular Dynamics Simulations of Reactant and Product Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. youtube.com Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of a reaction.

For this compound, MD simulations could be used to study its interactions with solvent molecules. This is important because the solvent can have a significant impact on reaction rates and mechanisms. Simulations could reveal how solvent molecules arrange themselves around the reactant and how this solvation shell changes as the reaction proceeds.

MD simulations can also be used to explore the conformational landscape of flexible molecules and to study the dynamics of reactant and product interactions in the condensed phase. youtube.com This can be particularly useful for understanding how reactants come together to form a reactive complex and how products diffuse apart after the reaction.

Emerging Research Directions and Future Prospects in 1e 1,4 Dibromobut 1 Ene Chemistry

Sustainable and Green Synthetic Routes

Future research is anticipated to focus heavily on the development of sustainable and environmentally benign methods for the synthesis of (1E)-1,4-dibromobut-1-ene and its derivatives. Traditional bromination and elimination reactions often rely on harsh reagents and chlorinated solvents. The principles of green chemistry are expected to guide the development of new synthetic pathways that minimize waste, avoid toxic substances, and improve atom economy.

Key areas of future investigation in the green synthesis of vinyl bromides, which can be extrapolated to this compound, include:

Use of Greener Brominating Agents: A shift away from molecular bromine towards safer and more sustainable alternatives is a critical research direction. This includes the use of bromide salts in conjunction with green oxidants like hydrogen peroxide or oxone. researchgate.net The development of solid-supported brominating agents or the use of electrochemistry to generate reactive bromine species in situ could also offer more environmentally friendly approaches. rsc.orgcambridgescholars.com

Catalytic Approaches: The development of catalytic methods for the synthesis of vinyl bromides from readily available starting materials such as alkynes and carbonyl compounds is a promising avenue. researchgate.netrsc.org For instance, catalytic hydrobromination of alkynes offers a direct route to vinyl bromides, and future research may focus on developing catalysts that are abundant, non-toxic, and recyclable.

Alternative Solvents and Reaction Conditions: A significant push towards replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is expected. cambridgescholars.com Furthermore, the use of alternative energy sources such as microwave irradiation or mechanochemistry could lead to more efficient and environmentally friendly synthetic protocols.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Developing addition reactions that incorporate all atoms from the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic brominating agents and catalysts. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water or bio-based solvents. |

| Design for Energy Efficiency | Employing microwave-assisted or mechanochemical methods to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the butene backbone. |

| Reduce Derivatives | Developing one-pot syntheses to avoid protection and deprotection steps. |

| Catalysis | Utilizing highly efficient and recyclable catalysts for bromination and other transformations. |

Development of New Catalytic Systems for Precision Transformations

The presence of two distinct C-Br bonds in this compound—a vinylic and an allylic one—offers a rich playground for the development of new catalytic systems that can achieve high levels of chemo- and regioselectivity. Future research will likely focus on catalysts that can selectively activate one C-Br bond in the presence of the other, enabling stepwise and controlled functionalization of the molecule.

Promising areas for the development of new catalytic systems include:

Palladium, Nickel, and Copper Catalysis: These transition metals are well-established in cross-coupling reactions involving C-Br bonds. nih.govnih.govnih.gov Future work will likely involve the design of new ligands that can fine-tune the reactivity of the metal center to selectively cleave either the vinyl or the allyl C-Br bond. For instance, bulky electron-rich phosphine (B1218219) ligands have shown promise in enhancing the catalytic activity of palladium in C-Br bond activation. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.com The development of photoredox catalytic systems for the functionalization of this compound could enable novel transformations that are not accessible through traditional thermal methods.

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can lead to novel and efficient transformations. Future research may explore dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst or a photoredox catalyst, to achieve unique reactivity patterns with this compound.

| Catalyst Type | Potential Transformation of this compound |

| Palladium-based | Selective Suzuki, Heck, and Sonogashira cross-coupling at the vinyl C-Br bond. |

| Nickel-based | Cross-coupling reactions involving alkyl nucleophiles and reductive couplings. |

| Copper-based | Ullmann-type couplings for the formation of C-O, C-N, and C-S bonds. |

| Photoredox | Radical-mediated functionalization and atom transfer radical addition reactions. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound opens the door to a wide range of potential chemical transformations that are yet to be explored. Future research will likely focus on uncovering novel reactivity patterns and utilizing them in the synthesis of valuable organic molecules.

Potential areas for the exploration of new reactivity include:

Intramolecular Cyclizations: The presence of two reactive centers within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions to form various carbocyclic and heterocyclic scaffolds. Catalytic systems that can promote tandem or cascade reactions involving both bromine atoms could lead to the rapid construction of complex molecular architectures.

Dienyl and Allenyl Synthesis: The elimination of HBr from this compound could provide access to highly reactive brominated dienes. Furthermore, reactions involving the allylic bromide portion could potentially lead to the formation of allene (B1206475) derivatives. rsc.org

Multi-component Reactions: The development of multi-component reactions involving this compound would be a highly atom-economical approach to the synthesis of complex molecules. These reactions could involve the simultaneous reaction of both the vinyl and allyl bromide moieties with different nucleophiles or coupling partners.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Key advantages and future prospects of applying flow chemistry and automation include:

Enhanced Safety and Scalability: Flow reactors offer superior heat and mass transfer compared to batch reactors, which allows for the safe handling of highly reactive intermediates and exothermic reactions. youtube.com This is particularly relevant for bromination reactions, which can be hazardous on a large scale.

Rapid Reaction Optimization: Automated synthesis platforms can perform a large number of experiments in a short period, enabling the rapid optimization of reaction conditions such as temperature, pressure, catalyst loading, and residence time. sciencedaily.com

On-Demand Synthesis: Flow chemistry allows for the on-demand synthesis of molecules, which is particularly useful for unstable or hazardous compounds that are difficult to store. This could be beneficial for generating and immediately using reactive intermediates derived from this compound.

Integration of Synthesis and Analysis: The coupling of flow reactors with online analytical techniques such as HPLC and mass spectrometry allows for real-time reaction monitoring and optimization.

| Technology | Potential Application in this compound Chemistry |

| Flow Chemistry | Safe and scalable synthesis of this compound; controlled generation and reaction of unstable intermediates. |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for the functionalization of this compound. |

| Machine Learning | Prediction of optimal reaction conditions and novel reactivity patterns. |

| Robotics | Automated execution of multi-step synthetic sequences involving this compound. |

The future of research on this compound is bright, with numerous opportunities to develop novel, sustainable, and efficient chemical transformations. By leveraging the latest advances in catalysis, green chemistry, and automated synthesis, chemists can unlock the full synthetic potential of this versatile building block.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1E)-1,4-dibromobut-1-ene, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound can be synthesized via halogenation of conjugated dienes. For example, bromination of 1,3-butadiene derivatives under controlled conditions (e.g., solvent polarity, temperature) may yield this compound as a major product. The stereochemical outcome (E/Z selectivity) depends on the mechanism (e.g., radical vs. ionic pathways) and steric effects. Kinetic control favors the less stable isomer, while thermodynamic conditions favor the more stable product .

- Key Considerations : Optimize reaction parameters (e.g., stoichiometry, solvent) and confirm product geometry via spectroscopic techniques like NMR or X-ray crystallography .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound and distinguish it from stereoisomers?

- Methodological Answer :

- ¹H NMR : The E-isomer exhibits distinct coupling constants (J values) for vinyl protons due to trans-diaxial geometry, whereas the Z-isomer shows smaller J values. Chemical shifts for bromine-substituted carbons are diagnostic.

- IR Spectroscopy : C-Br stretching vibrations (~500–600 cm⁻¹) and C=C stretches (~1650 cm⁻¹) confirm functional groups.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) or reference databases like NIST Chemistry WebBook .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize substituted alkenes. It is also used in cycloadditions and as a precursor for flame-retardant polymers due to its bromine content. Researchers should assess its reactivity in specific reaction media (e.g., polar aprotic solvents) to optimize yields .

Advanced Research Questions

Q. How do solvent effects and catalytic systems influence the regioselectivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, favoring nucleophilic attack at the β-position. Nonpolar solvents may promote radical pathways.

- Catalyst Design : Palladium complexes with bulky ligands (e.g., P(t-Bu)₃) enhance selectivity for α-addition by reducing steric hindrance.

- Case Study : Compare Heck reaction outcomes using Pd(OAc)₂ vs. Pd₂(dba)₃ under varying solvent conditions (e.g., DMF vs. toluene) .

Q. How can researchers resolve contradictions in reported kinetic data for elimination reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Replicate experiments using standardized protocols (e.g., controlled humidity, inert atmosphere) to isolate variables like moisture or oxygen interference.

- Error Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility. Compare raw data from multiple studies to identify systematic biases (e.g., calibration errors in GC-MS) .

- Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways and validate proposed intermediates .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during the synthesis of this compound?

- Methodological Answer :

- Inhibitors : Add radical scavengers (e.g., TEMPO) to suppress polymerization during bromination.

- Temperature Control : Maintain low temperatures (0–5°C) to slow radical chain propagation.

- Purification : Use column chromatography with silica gel modified with silver nitrate to separate monomeric products from oligomers .

Data Presentation and Analysis

Q. How should researchers present and interpret kinetic data for reactions involving this compound?

- Methodological Answer :

- Tables : Include raw data (e.g., time, concentration) and derived parameters (rate constants, R² values).

- Graphs : Plot ln([reactant]) vs. time for first-order kinetics. Use error bars to indicate standard deviations from triplicate runs.

- Statistical Validation : Report confidence intervals and p-values to confirm significance of observed trends .

Q. What advanced computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies for bromine elimination or substitution pathways.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics.

- Validation : Cross-check computational results with experimental kinetic isotope effects (KIEs) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.